molecular formula C18H30O3 B7770740 n-Tetradecenylsuccinic Anhydride CAS No. 76386-10-2

n-Tetradecenylsuccinic Anhydride

Cat. No.: B7770740
CAS No.: 76386-10-2
M. Wt: 294.4 g/mol
InChI Key: URVNZJUYUMEJFZ-YPKPFQOOSA-N
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Description

n-Tetradecenylsuccinic Anhydride (n-TSA) is a long-chain alkyl-substituted succinic anhydride with the molecular formula C₁₈H₃₀O₃ (molecular weight: 294.44 g/mol). Its structure comprises a tetradecenyl (C14) alkenyl chain attached to a succinic anhydride ring, as shown in the SMILES notation: C=CCCCCCCCCCCCCC1CC(=O)OC1=O . n-TSA is a crystalline powder with applications in synthesizing lactone acids and esters, particularly in industrial processes such as coatings and polymer modifications . Its reactivity with alcohols and amines makes it valuable for introducing hydrophobic chains into polymers or surfactants.

Properties

CAS No.

76386-10-2

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13-

InChI Key

URVNZJUYUMEJFZ-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Isomeric SMILES

CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Tetradecenylsuccinic Anhydride can be synthesized through the reaction of succinic anhydride with tetradecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired anhydride.

Industrial Production Methods: In an industrial setting, tetradecenylsuccinic anhydride is produced using large-scale reactors where succinic anhydride and tetradecenyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity tetradecenylsuccinic anhydride .

Chemical Reactions Analysis

Types of Reactions: n-Tetradecenylsuccinic Anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tetradecenylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.

    Aminolysis: Amines such as methylamine or ethylamine, usually under mild heating.

Major Products Formed:

Scientific Research Applications

n-Tetradecenylsuccinic Anhydride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradecenylsuccinic anhydride involves its reactive anhydride group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key differences between n-TSA and structurally related anhydrides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features
n-Tetradecenylsuccinic Anhydride C₁₈H₃₀O₃ 294.44 Crystalline Powder C14 alkenyl chain attached to succinic ring
Succinic Anhydride C₄H₄O₃ 100.07 White Solid Simple cyclic anhydride without alkyl chains
Maleic Anhydride C₄H₂O₃ 98.06 White Crystalline Five-membered ring with conjugated double bonds
Methylsuccinic Anhydride C₅H₆O₂ 114.10 Liquid Methyl group substituent on succinic ring
n-Octadecenylsuccinic Anhydride (n-ODSA) C₂₂H₃₈O₃ 350.54 Solid C18 alkenyl chain attached to succinic ring

Key Observations :

  • Chain Length : n-TSA (C14) and n-ODSA (C18) differ in hydrophobicity and melting points. Longer chains increase hydrophobicity, making them suitable for water-resistant coatings .
  • Reactivity: Maleic anhydride’s conjugated double bonds enable alternating copolymerization with styrene or vinyl monomers, whereas n-TSA’s alkyl chain favors esterification or amidation .

Reactivity Comparison :

  • Esterification : n-TSA reacts with alcohols to form branched esters, while maleic anhydride forms linear polyesters.

Research Insights

  • Thermal Stability : n-TSA’s decomposition temperature (>200°C) exceeds that of succinic anhydride (∼120°C), attributed to its stable alkyl chain .
  • Eco-Toxicity : While n-TSA’s parent hydrocarbon (n-tetradecane) is low-toxicity, its anhydride group may pose reactivity hazards. Proper handling is critical .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing n-Tetradecenylsuccinic Anhydride in laboratory settings?

Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. For instance, succinic anhydride derivatives are often modified by reacting with alkenes or alcohols under controlled conditions (e.g., reflux in anhydrous solvents like toluene with catalysts such as pyridine) .
  • Characterization :
    • FTIR : Confirm the presence of anhydride carbonyl peaks (~1850 cm⁻¹ and ~1770 cm⁻¹) and the absence of unreacted carboxylic acid groups.
    • NMR : Use 1^1H and 13^13C NMR to verify the structure, particularly the tetradecenyl chain integration and anhydride ring signals.
    • HPLC/MS : Assess purity and molecular weight .

Basic: What safety protocols should be followed when handling this compound in laboratory experiments?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation. Monitor airborne concentrations with gas detectors if available.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Keep in airtight containers under dry, cool conditions (2–8°C) to avoid moisture-induced degradation .

Advanced: How can researchers resolve contradictions in data related to this compound’s compatibility with epoxy resin accelerators?

Answer:

  • Experimental Design :
    • Solubility Tests : Mix the anhydride with accelerators (e.g., tertiary amines) at varying ratios and monitor phase separation. Use DSC to assess curing kinetics and compatibility .
    • Replicate Studies : Conduct trials under identical conditions (temperature, humidity) to isolate variables. For example, discrepancies in curing times may arise from moisture content in accelerators.
    • Spectroscopic Analysis : Employ FTIR to detect unintended side reactions (e.g., ester formation) that alter compatibility .

Advanced: What methodologies are effective for optimizing this compound’s adsorption capacity in environmental applications?

Answer:

  • Parameter Optimization :
    • pH : Test adsorption efficiency across pH 3–9 (e.g., using phosphate buffers). Anhydrides often exhibit higher binding at acidic pH due to protonation of functional groups.
    • Temperature : Conduct isothermal studies (25–80°C) to evaluate thermodynamic spontaneity.
    • Material Ratios : Modify the anhydride-to-cellulose ratio (e.g., 1:1 to 1:5) and characterize via BET surface area analysis .
  • Quantification : Use EDTA titration or ICP-OES to measure ion adsorption (e.g., Ca²⁺ or heavy metals) .

Advanced: How can this compound be modified for targeted drug delivery systems?

Answer:

  • Conjugation Techniques :
    • Esterification : React with hydroxyl groups in polysaccharides (e.g., chitosan) under anhydrous conditions.
    • Amidation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to attach amine-containing drugs .
  • Characterization :
    • Zeta Potential : Assess surface charge to predict colloidal stability.
    • In Vitro Release : Simulate physiological conditions (pH 7.4 PBS) and quantify drug release via UV-Vis or HPLC .

Advanced: What experimental strategies are critical for establishing thermal stability profiles of this compound in polymer composites?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air atmospheres (25–600°C, 10°C/min) to identify decomposition stages.
  • Differential Scanning Calorimetry (DSC) : Analyze curing exotherms and glass transition temperatures (TgT_g) in epoxy-anhydride blends.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa methods to calculate activation energy (EaE_a) for degradation .

Advanced: How should researchers design dose-response studies to evaluate the toxicological effects of this compound?

Answer:

  • In Vivo/In Vitro Models :
    • Use cell lines (e.g., HEK293) or zebrafish embryos for acute toxicity screening.
    • Administer doses logarithmically (e.g., 1–1000 µg/mL) to identify LD₅₀/IC₅₀.
  • Endpoint Analysis :
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining.
    • Oxidative Stress : Quantify ROS levels using DCFH-DA probes.
  • Statistical Validation : Ensure n3n \geq 3 replicates and apply ANOVA with post-hoc tests (e.g., Tukey) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Tetradecenylsuccinic Anhydride
Reactant of Route 2
n-Tetradecenylsuccinic Anhydride

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